N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(15-7-16(24-22-15)12-2-1-5-18-8-12)19-9-13-6-14(11-3-4-11)21-10-20-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLDHQQHUQMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
The compound can be synthesized through various chemical methods, typically involving the reaction of substituted isoxazole derivatives with appropriate amines. The synthesis often employs catalysts and specific reaction conditions to enhance yield and purity. For instance, the use of Lipozyme® TL IM in continuous-flow microreactors has been reported to yield high conversion rates for related compounds.
Chemical Structure:
- Molecular Formula: C17H19N3O2
- Molecular Weight: 297.35 g/mol
- IUPAC Name: N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
The biological activity of N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties by disrupting cell wall integrity in fungi and inhibiting fatty acid biosynthesis in bacteria. This dual mechanism suggests potential applications in treating both fungal and bacterial infections.
- Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects on human cancer cell lines, including promyelocytic leukemia cells (HL-60). The IC50 values indicate a range of cytotoxicity, with some derivatives showing effectiveness at concentrations as low as 86 μM .
Comparative Studies
Comparative analysis with similar compounds reveals that N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide possesses enhanced biological activities. For instance, it has been noted to outperform other isoxazole derivatives in terms of antimicrobial efficacy and selectivity against resistant strains of bacteria .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity: In a study focusing on isoxazole derivatives, N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide demonstrated a notable decrease in Bcl-2 expression while increasing p21^WAF1 levels in HL-60 cells, indicating its potential role in promoting apoptosis and cell cycle arrest .
- Antimicrobial Efficacy: Research comparing various isoxazole derivatives highlighted the unique structural features of this compound that contribute to its superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity (IC50) | 86 - 755 μM |
| Mechanism | Disruption of cell wall integrity; inhibition of fatty acid biosynthesis |
Comparison with Similar Compounds
Triazine vs. Pyrimidine-Based Analogues
The compound N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (, CAS 2034351-57-8) replaces the pyrimidine core with a triazine ring. The triazine analogue also includes a methoxy group and pyrrolidinyl substituent, increasing steric bulk compared to the cyclopropyl group in the target compound .
Thiazole vs. Isoxazole Derivatives
Compounds 4d–4i from feature thiazole rings instead of isoxazole. For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) retains the pyridin-3-yl group but replaces the isoxazole-carboxamide with a thiazole-benzamide scaffold. Thiazoles are less polar than isoxazoles due to sulfur’s lower electronegativity, which may reduce solubility but improve membrane permeability .
Functional Group and Substituent Analysis
Pyridine Linker Modifications
The compound 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () shares the pyridin-3-ylmethyl and isoxazole motifs but lacks the pyrimidine-carboxamide linkage. Instead, it employs an aniline bridge, which reduces conformational rigidity and may diminish target affinity.
Substituent Effects on Physicochemical Properties
- Cyclopropyl Group : The cyclopropyl substituent on the pyrimidine core (target compound) introduces steric hindrance and metabolic stability compared to 4e (), which uses a 4-methylpiperazinyl group. Piperazinyl groups enhance solubility but may increase susceptibility to oxidative metabolism .
- Morpholinomethyl vs. Methylpiperazinyl: Compounds like 4d (morpholinomethyl) and 4e (methylpiperazinyl) from demonstrate how polar substituents influence solubility.
Data Table: Key Comparisons
Research Implications
- Kinase Inhibition Potential: The pyrimidine-isoxazole scaffold in the target compound is structurally aligned with kinase inhibitors (e.g., PI3K/mTOR inhibitors), whereas thiazole derivatives () are more common in antimicrobial agents .
- Synthetic Feasibility : Carboxamide-based linkages (target compound) may offer higher synthetic yields compared to Suzuki-coupled aniline derivatives (, % yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
